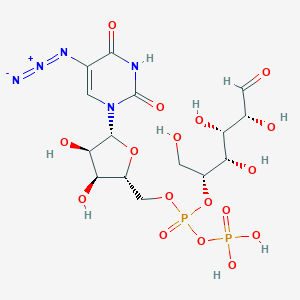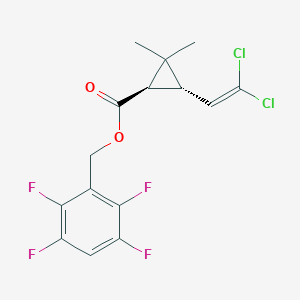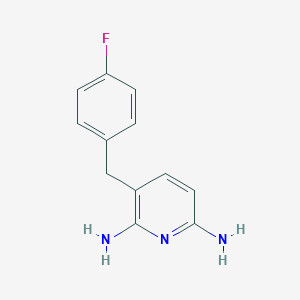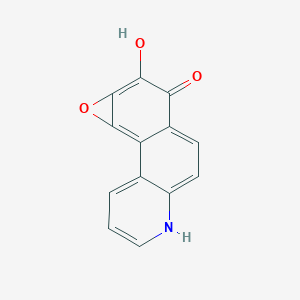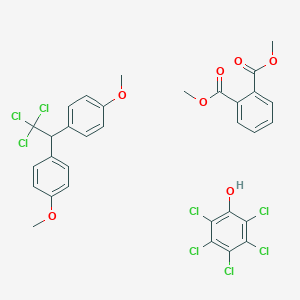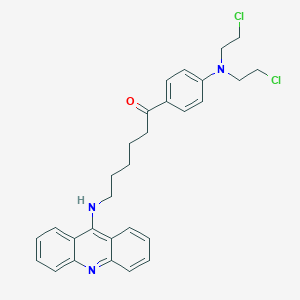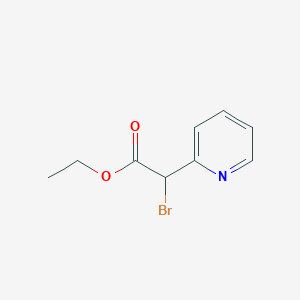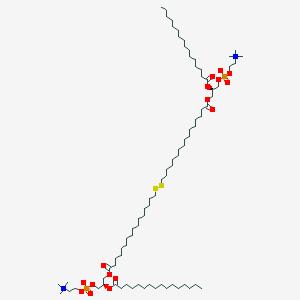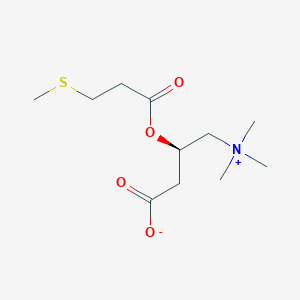
Methylthiopropionylcarnitine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylthiopropionylcarnitine (MTPC) is a naturally occurring compound found in various food sources, including garlic, onions, and cruciferous vegetables. It is a derivative of carnitine, a quaternary ammonium compound that plays a critical role in fatty acid metabolism. MTPC has recently gained attention in the scientific community due to its potential therapeutic applications.
作用機序
Methylthiopropionylcarnitine exerts its effects through several mechanisms. One of the primary mechanisms is through the activation of peroxisome proliferator-activated receptor (PPAR) alpha, a nuclear receptor that plays a critical role in lipid metabolism. Methylthiopropionylcarnitine also activates AMP-activated protein kinase (AMPK), which regulates cellular energy metabolism. Additionally, Methylthiopropionylcarnitine has been shown to increase the expression of genes involved in fatty acid oxidation and reduce the expression of genes involved in lipogenesis.
生化学的および生理学的効果
Methylthiopropionylcarnitine has been shown to have numerous biochemical and physiological effects. One of the primary effects is the stimulation of fatty acid oxidation, which leads to increased energy production. Methylthiopropionylcarnitine has also been shown to reduce triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels. Additionally, Methylthiopropionylcarnitine has been shown to have anti-inflammatory properties and may help reduce the risk of atherosclerosis.
実験室実験の利点と制限
One of the primary advantages of using Methylthiopropionylcarnitine in lab experiments is its ability to stimulate fatty acid oxidation. This makes it a useful tool for studying lipid metabolism and energy production. Additionally, Methylthiopropionylcarnitine has been shown to have anti-inflammatory properties, which may be useful for studying the effects of inflammation on various physiological processes. However, one of the limitations of using Methylthiopropionylcarnitine in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
将来の方向性
There are numerous future directions for research on Methylthiopropionylcarnitine. One area of interest is in the development of Methylthiopropionylcarnitine-based therapies for the treatment of cardiovascular disease. Additionally, Methylthiopropionylcarnitine may have potential applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. Further research is needed to determine the safety and efficacy of Methylthiopropionylcarnitine in these contexts. Additionally, more research is needed to understand the mechanisms of action of Methylthiopropionylcarnitine and how it interacts with other compounds in the body.
Conclusion:
Methylthiopropionylcarnitine is a naturally occurring compound with numerous potential therapeutic applications. It stimulates fatty acid oxidation, reduces triglyceride levels, and has anti-inflammatory properties. Methylthiopropionylcarnitine has been the subject of numerous scientific studies and has shown promise in the treatment of cardiovascular disease and metabolic disorders. Further research is needed to fully understand the mechanisms of action of Methylthiopropionylcarnitine and its potential applications in medicine.
合成法
Methylthiopropionylcarnitine is synthesized from methionine, an essential amino acid found in many proteins. The synthesis process involves the conversion of methionine to S-methylcysteine, followed by the formation of Methylthiopropionylcarnitine through the action of an enzyme called carnitine palmitoyltransferase 2 (CPT2). This process occurs in the liver and other tissues in the body.
科学的研究の応用
Methylthiopropionylcarnitine has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cardiovascular disease. Methylthiopropionylcarnitine has been shown to improve cardiac function and reduce the risk of heart failure in animal models. Additionally, Methylthiopropionylcarnitine has been shown to have anti-inflammatory properties, which may help reduce the risk of atherosclerosis.
特性
CAS番号 |
111640-10-9 |
|---|---|
製品名 |
Methylthiopropionylcarnitine |
分子式 |
C11H21NO4S |
分子量 |
263.36 g/mol |
IUPAC名 |
(3R)-3-(3-methylsulfanylpropanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C11H21NO4S/c1-12(2,3)8-9(7-10(13)14)16-11(15)5-6-17-4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
InChIキー |
CQOQLOIRKUFXKA-SECBINFHSA-N |
異性体SMILES |
C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCSC |
SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCSC |
正規SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCSC |
同義語 |
methylthiopropionylcarnitine MTP-carnitine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



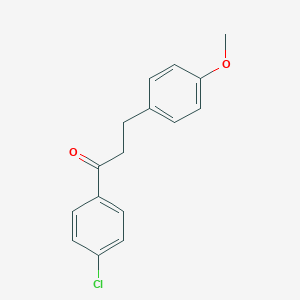
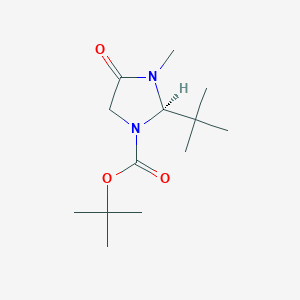
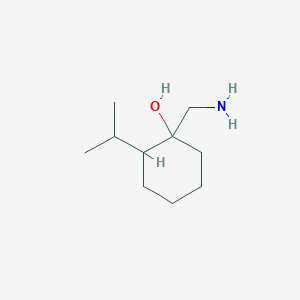
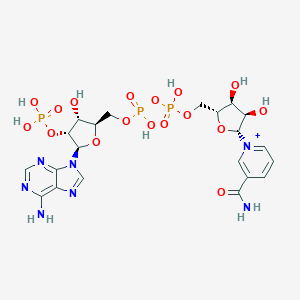
![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B58378.png)
![(6E)-4-Amino-3-[[4-[[4-[(2Z)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoyl]amino]phenyl]diazenyl]-6-[(2-methoxyphenyl)hydrazinylidene]-5-oxonaphthalene-1-sulfonic acid](/img/structure/B58380.png)
